molecular formula C8H9NO3 B6300324 2-Hydroxy-5-methoxybenZaldehyde oxime CAS No. 17580-69-7

2-Hydroxy-5-methoxybenZaldehyde oxime

Cat. No.: B6300324
CAS No.: 17580-69-7
M. Wt: 167.16 g/mol
InChI Key: UFLSRRHSCGPKAE-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Overview of Substituted Benzaldehyde (B42025) Oximes

Substituted benzaldehyde oximes are a class of organic compounds characterized by a benzaldehyde core with an oxime functional group (C=N-OH) and various substituents on the benzene (B151609) ring. The nature and position of these substituents significantly influence the electronic properties, reactivity, and potential applications of the molecule. nih.gov These compounds are versatile intermediates in organic synthesis, serving as precursors to a range of other functional groups, including nitriles and amides through the Beckmann rearrangement. sigmaaldrich.com

The reactivity of the oxime group, particularly in the presence of light or transition metals, has been a subject of detailed mechanistic studies. For instance, photosensitized reactions of benzaldehyde oximes can lead to the formation of the corresponding aldehydes and nitriles through pathways involving iminoxyl and iminoyl radicals. nih.govnist.gov The reaction pathway is often dependent on the oxidation potential of the oxime, which is in turn influenced by the ring's substituents. nih.gov

Significance of Phenolic Oximes in Diverse Chemical Disciplines

The presence of a hydroxyl group on the benzene ring, as seen in phenolic oximes, introduces another layer of chemical functionality and opens up a wider array of applications. Phenolic oximes are well-recognized for their ability to act as chelating agents for metal ions. rsc.org The phenolic hydroxyl group, in conjunction with the oxime's nitrogen and oxygen atoms, can form stable complexes with various metals. This property is particularly prominent in the formation of pseudo-macrocyclic structures with metal ions like copper(II). chemicalbook.com

This chelating ability has led to their use in hydrometallurgy for metal extraction and as corrosion inhibitors. nih.gov Furthermore, the coordination chemistry of phenolic oximes is rich and varied, with the potential to form not only mononuclear but also polynuclear complexes, where both the phenolate (B1203915) and oximato groups can bridge metal centers. chemicalbook.com The resulting metal complexes can exhibit interesting magnetic and catalytic properties, making them a subject of ongoing research in inorganic and materials chemistry. researchgate.net

Current Research Landscape and Knowledge Gaps Pertaining to 2-Hydroxy-5-methoxybenzaldehyde (B1199172) Oxime

Despite the broad interest in substituted benzaldehyde oximes and phenolic oximes, the specific compound 2-Hydroxy-5-methoxybenzaldehyde oxime (CAS No. 17580-69-7) remains relatively underexplored in the scientific literature. While its synthesis from 2-hydroxy-5-methoxybenzaldehyde and hydroxylamine (B1172632) hydrochloride is known, detailed research findings on its specific properties and applications are scarce. rsc.org

Furthermore, while the potential for this compound to form metal complexes can be inferred from the behavior of other phenolic oximes, specific studies detailing the synthesis, structure, and properties of such complexes are limited. This lack of dedicated research presents a clear opportunity for further investigation into the coordination chemistry, potential catalytic activity, and other applications of this compound. The methoxy (B1213986) substituent at the 5-position is expected to modulate the electronic properties of the aromatic ring, potentially influencing its reactivity and complexation behavior in ways that differ from other substituted salicylaldoximes.

Interactive Data Tables

Below are interactive tables summarizing key information for this compound and its precursor.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 17580-69-7 longdom.org
Molecular Formula C₈H₉NO₃ longdom.org
Molecular Weight 167.16 g/mol longdom.org

Table 2: Properties of 2-Hydroxy-5-methoxybenzaldehyde

PropertyValueSource
CAS Number 672-13-9 wikipedia.org
Molecular Formula C₈H₈O₃ wikipedia.org
Molecular Weight 152.15 g/mol sigmaaldrich.com
Appearance Yellow to yellow-green liquid wikipedia.org
Melting Point 4 °C sigmaaldrich.com
Boiling Point 250 °C wikipedia.org
Density 1.219 g/mL wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-hydroxyiminomethyl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-2-3-8(10)6(4-7)5-9-11/h2-5,10-11H,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLSRRHSCGPKAE-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathway Elucidation

Conventional Synthesis Routes of 2-Hydroxy-5-methoxybenzaldehyde (B1199172) Oxime

Traditional methods for synthesizing oximes, including 2-Hydroxy-5-methoxybenzaldehyde oxime, primarily rely on the direct reaction of the parent aldehyde with a hydroxylamine (B1172632) salt. These methods are well-established and widely documented in organic chemistry literature.

Condensation Reactions with Hydroxylamine Derivatives

Typically, the reaction is carried out by refluxing an alcoholic solution of the aldehyde and hydroxylamine hydrochloride. researchgate.net A base, such as sodium acetate (B1210297) or pyridine (B92270), is often added to the reaction mixture. researchgate.net The purpose of the base is to neutralize the hydrochloric acid released from the hydroxylamine salt, which liberates the free hydroxylamine base needed for the nucleophilic attack on the carbonyl group.

A representative procedure involves dissolving 2-Hydroxy-5-methoxybenzaldehyde and a base like sodium acetate in a suitable solvent, such as boiling ethanol (B145695). nih.gov Hydroxylamine hydrochloride is then added, and the mixture is refluxed for several hours to ensure the completion of the reaction. nih.gov Upon completion, the reaction mixture is typically poured into water, causing the less soluble oxime product to precipitate, which can then be collected by filtration and purified, often by recrystallization from ethanol. nih.gov

Optimization of Reaction Conditions and Solvent Systems

Significant research has been directed towards optimizing the reaction conditions for oxime synthesis to improve yields, reduce reaction times, and minimize environmental impact. Key parameters for optimization include the choice of solvent, temperature, and the use of a base or catalyst.

While traditional methods often employ solvents like ethanol, modern approaches have explored greener and more efficient solvent systems. researchgate.netresearchgate.net One notable development is the use of mineral water as a solvent, which can accelerate the reaction. researchgate.net The dissolved salts in mineral water, such as carbonates and sulfates, can activate the hydroxylamine source, leading to faster reaction times at room temperature without the need for an external catalyst. researchgate.net For instance, the synthesis of various aryl oximes has been achieved in high yields within minutes using a mineral water/methanol solvent system. researchgate.net

The table below summarizes the effect of different solvent systems on the synthesis of an aryl oxime, demonstrating the enhanced efficiency achieved with a mineral water-based system.

EntrySolvent 1Solvent 2Temp. (°C)Time (min)Yield (%)
1Toluene-rt6030
2Methanol-rt6050
3MethanolWaterrt1048
4MethanolMineral waterrt1099
Table adapted from a study on the optimization of aryl oxime synthesis. researchgate.net "rt" denotes room temperature.

Furthermore, solvent-free, or "grindstone chemistry," methods have been developed. researchgate.net In this approach, the solid reactants (aldehyde, hydroxylamine hydrochloride) are ground together, sometimes with a solid catalyst like Bismuth(III) oxide (Bi₂O₃), to initiate the reaction without any solvent, representing a significant advancement in green chemistry. researchgate.net

Advanced Catalytic Synthesis Approaches

To overcome the limitations of conventional methods, which can sometimes require harsh conditions or long reaction times, advanced catalytic systems have been developed. These approaches offer milder reaction conditions, higher efficiency, and greater substrate scope.

Glycine-Catalyzed Synthesis of this compound

An effective and mild procedure for the preparation of oximes utilizes the simple amino acid, glycine (B1666218), as a catalyst. researchgate.net This method allows for the expeditious synthesis of a variety of aldoximes and ketoximes from the corresponding carbonyl compound and hydroxylamine hydrochloride under non-hydroxylic conditions at room temperature. researchgate.net The use of an inexpensive and environmentally benign amino acid like glycine as a catalyst marks a significant improvement over methods requiring harsh bases or metal catalysts. researchgate.net

The general procedure involves stirring a solution of the carbonyl compound (such as 2-Hydroxy-5-methoxybenzaldehyde), hydroxylamine hydrochloride, and a sub-stoichiometric amount of glycine in a solvent like dimethylformamide (DMF). researchgate.net The reaction proceeds smoothly at ambient temperature, and the product can be isolated in high yield through a simple workup. researchgate.net

The following table showcases the effectiveness of the glycine-catalyzed method for various carbonyl compounds.

EntrySubstrateTime (h)Yield (%)
1Benzaldehyde (B42025)4.092
24-Chlorobenzaldehyde3.595
34-Nitrobenzaldehyde3.098
4Vanillin4.590
5Acetophenone5.089
6Benzophenone5.585
7Cyclohexanone4.094
Data derived from a study on glycine-catalyzed oxime preparation. researchgate.net

The catalytic role of glycine in oxime formation stems from its zwitterionic nature, possessing both a carboxylic acid group (-COOH) and an amino group (-NH₂). This bifunctional character allows it to act as an efficient proton shuttle, facilitating the key steps of the reaction mechanism. While early studies noted that glycine could act as a nucleophilic catalyst, its effectiveness is often attributed to its ability to manage proton transfer. nih.gov

The mechanism for oxime formation proceeds in two main stages:

Addition: The reaction begins with the nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, forming a tetrahedral carbinolamine intermediate. nih.govkhanacademy.org

Dehydration: This intermediate is then dehydrated to form the final oxime product. nih.govkhanacademy.org

Both stages are pH-dependent and involve proton transfers. Glycine catalyzes this process by acting as both a general acid and a general base. The -NH₃⁺ group can donate a proton to activate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by hydroxylamine. Subsequently, the -COO⁻ group can accept a proton from the attacking hydroxylamine, and later facilitate the removal of a proton from the nitrogen and the protonation of the hydroxyl group in the carbinolamine intermediate, promoting the elimination of water. This concerted or stepwise proton management circumvents the need for strong acids or bases and allows the reaction to proceed efficiently under mild conditions.

Studies on the glycine-catalyzed synthesis of oximes have investigated the optimal catalyst loading to maximize efficiency. It was determined that a sub-stoichiometric quantity of glycine is sufficient to promote the reaction effectively. researchgate.net

Specifically, optimal conditions were established using 0.5 molar equivalents of glycine relative to the carbonyl substrate. researchgate.net This amount was found to be the minimum required for the reaction to proceed to completion in a timely manner at room temperature. researchgate.net The efficiency of this methodology is highlighted by the consistently high yields, generally exceeding 85%, achieved for a broad range of aldehydes and ketones. researchgate.net The ability to use a sub-stoichiometric amount of a simple, inexpensive catalyst under ambient, non-hydroxylic conditions characterizes this as a highly efficient and practical synthetic route. researchgate.net

Solvent Effects on Reaction Outcomes

The conversion of an aldehyde to an oxime, known as oximation, involves the reaction of the aldehyde with hydroxylamine. The solvent in which this reaction is conducted plays a pivotal role in the reaction's success, influencing reactant solubility, reaction kinetics, and the ease of product isolation.

In the synthesis of substituted salicylaldoximes, such as this compound, a common procedure involves the use of polar protic solvents. For instance, a documented method for the synthesis of 5-arylazo salicylaldoxime (B1680748) specifies dissolving the starting aldehyde and sodium acetate in boiling ethanol, followed by the addition of hydroxylamine hydrochloride. longdom.org The reaction is refluxed for several hours, after which the mixture is poured into water to precipitate the oxime product. longdom.org This suggests that while a solvent like ethanol is suitable for the reaction to proceed at an elevated temperature, the lower solubility of the oxime product in water is exploited for its isolation.

The choice of solvent can range from alcohols like ethanol to aqueous systems, or mixtures thereof. The solubility of both the starting salicylaldehyde (B1680747) derivative and the hydroxylamine salt is a key consideration. A biphasic system or the use of co-solvents may be employed to bring reactants into contact if they have significantly different solubility profiles. The solvent can also affect the rate of reaction; polar solvents can stabilize the transition states involved in the nucleophilic addition of hydroxylamine to the carbonyl group, thereby accelerating the reaction.

Synthesis of Key Precursors to this compound

The principal precursor to the title oxime is 2-Hydroxy-5-methoxybenzaldehyde. The synthesis of this aromatic aldehyde is a well-studied area, with several established methods, each with its own set of advantages and disadvantages.

Reimer-Tiemann Reaction for Salicylaldehyde Derivatives

The Reimer-Tiemann reaction is a classic and widely used method for the ortho-formylation of phenols, making it a primary route for the synthesis of salicylaldehyde and its derivatives. wikipedia.orgbyjus.com In the case of 2-Hydroxy-5-methoxybenzaldehyde, the starting material is 4-methoxyphenol (B1676288).

The reaction is typically carried out by treating the phenol (B47542) with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), in a biphasic solvent system. byjus.com The mechanism involves the deprotonation of chloroform by the hydroxide base to form the highly reactive dichlorocarbene (B158193) (:CCl₂) species. byjus.com The phenol is also deprotonated to form a phenoxide ion, which is more susceptible to electrophilic attack. The electron-rich phenoxide attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which is then hydrolyzed to yield the final aldehyde product. byjus.com This method demonstrates a notable preference for ortho-formylation. byjus.com

Alternative Synthetic Pathways to 2-Hydroxy-5-methoxybenzaldehyde

While the Reimer-Tiemann reaction is effective, its reliance on hazardous chlorinated solvents like chloroform has prompted the exploration of alternative synthetic routes.

One notable alternative is the Duff reaction , which employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, often in a solvent like glycerol. uni.edu The Duff reaction is considered advantageous in some cases as it can provide better yields and avoids the use of chloroform. uni.edu It has been successfully applied to a variety of phenols, sometimes succeeding where the Reimer-Tiemann reaction fails. uni.edu

Another greener approach is the magnesium-mediated ortho-formylation . This method involves the reaction of 4-methoxyphenol with paraformaldehyde in the presence of magnesium chloride and a base like triethylamine (B128534) in a solvent such as acetonitrile (B52724). sciencemadness.org This methodology offers high ortho-selectivity and circumvents the use of hazardous reagents like chloroform. sciencemadness.org A variation of this involves the use of magnesium methoxide (B1231860) in methanol, followed by the addition of paraformaldehyde in toluene. sciencemadness.org

The use of phase-transfer catalysts (PTC) in the Reimer-Tiemann reaction has also been investigated to improve efficiency. These catalysts facilitate the transfer of the hydroxide ions from the aqueous phase to the organic phase containing the chloroform, thereby enhancing the reaction rate and potentially improving yields.

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles

A comparative analysis of the different synthetic routes to 2-Hydroxy-5-methoxybenzaldehyde is essential for selecting the most optimal process, considering both chemical efficiency and environmental impact. Green chemistry metrics, such as Process Mass Intensity (PMI), which measures the total mass of materials used per mass of product, provide a quantitative framework for this assessment. acsgcipr.orgrsc.orgacsgcipr.org

The Reimer-Tiemann reaction , while historically significant, scores poorly from a green chemistry perspective primarily due to its use of chloroform, a toxic and environmentally harmful solvent. The reaction also often results in moderate yields and can produce phenolic tars and other byproducts, complicating purification and increasing waste.

The Duff reaction presents a greener alternative by avoiding chlorinated solvents. It often provides higher yields and a simpler work-up compared to the Reimer-Tiemann reaction, making it a more efficient and environmentally benign choice for many phenolic substrates. uni.edu

Magnesium-mediated formylation is another promising green alternative. By using less toxic reagents like paraformaldehyde and solvents such as acetonitrile or toluene, it significantly improves the safety and environmental profile of the synthesis. sciencemadness.orgsciencemadness.org The high ortho-selectivity also minimizes the formation of unwanted isomers, leading to higher process efficiency.

Below is a comparative table summarizing the key aspects of these synthetic methodologies.

Synthetic Method Key Reagents Typical Solvents Reported Yield Green Chemistry Considerations
Reimer-Tiemann Reaction 4-methoxyphenol, Chloroform, NaOHBiphasic (e.g., Water/Chloroform)Moderate to HighUse of toxic chloroform; formation of byproducts. wikipedia.orgbyjus.com
Duff Reaction 4-methoxyphenol, HexamethylenetetramineGlycerol, Trifluoroacetic acidModerate to HighAvoids chlorinated solvents; can give higher yields than Reimer-Tiemann. uni.edusciencemadness.org
Magnesium-Mediated Formylation 4-methoxyphenol, Paraformaldehyde, MgCl₂, TriethylamineAcetonitrile or Toluene/MethanolHighAvoids chloroform; high ortho-selectivity; uses less hazardous reagents. sciencemadness.orgsciencemadness.org

Advanced Structural Characterization and Spectroscopic Elucidation

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For 2-Hydroxy-5-methoxybenzaldehyde (B1199172) oxime, these methods reveal characteristic vibrations of its hydroxyl, methoxy (B1213986), aromatic, and oxime moieties. Due to a lack of specific literature data for the oxime, the analysis of its parent compound, 2-hydroxy-5-methoxybenzaldehyde, provides a foundational understanding of the expected vibrational modes.

Detailed Band Assignments and Molecular Interpretations

The interpretation of the vibrational spectra involves assigning specific absorption bands to the corresponding molecular motions. In a related compound, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, detailed vibrational assignments have been made based on theoretical calculations. researchgate.net For 2-Hydroxy-5-methoxybenzaldehyde oxime, similar assignments can be anticipated. The phenolic O-H stretching vibration is expected to appear as a broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to intermolecular hydrogen bonding. The C=N stretching of the oxime group is a key characteristic band and is expected to be observed in the region of 1600-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-O stretching of the methoxy group and the phenolic C-O stretching would likely appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Table 1: Comparative Vibrational Band Assignments for 2-Hydroxy-5-methoxybenzaldehyde

Functional GroupExpected Vibrational ModeTypical Wavenumber (cm⁻¹)
Phenolic O-HStretching3200-3600 (broad)
Aromatic C-HStretching3000-3100
Aldehyde C-HStretching2700-2900
C=O (Aldehyde)Stretching1650-1680
C=C (Aromatic)Stretching1450-1600
C-O (Methoxy)Asymmetric Stretching1230-1270
C-O (Methoxy)Symmetric Stretching1020-1075
C-O (Phenolic)Stretching1150-1250

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in this compound.

While specific NMR data for this compound is not extensively documented, analysis of its precursor, 2-hydroxy-5-methoxybenzaldehyde, offers valuable comparative insights. nih.govnp-mrd.orgchemicalbook.com For the oxime, the proton of the oxime group (-NOH) would introduce a new, characteristic signal in the ¹H NMR spectrum, typically in the range of 8-12 ppm, which would be absent in the aldehyde. The chemical shifts of the aromatic protons would also be influenced by the change from a formyl to an oxime group.

Conformational Analysis via NMR

The conformation of this compound, particularly the orientation of the oxime group relative to the benzene (B151609) ring, can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. Theoretical studies on similar oxime-containing compounds have been used to predict favored conformations, often indicating the presence of intramolecular hydrogen bonding. researchgate.net Such studies for this compound would be beneficial to determine the predominant stereoisomer (E or Z) and the spatial arrangement of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenolic OHVariable, broad-
Oxime NOH8.0 - 12.0-
Aldehyde CH=N7.5 - 8.5145 - 155
Aromatic CH6.5 - 7.5110 - 130
Methoxy OCH₃3.5 - 4.055 - 60
Aromatic C-O-140 - 160
Aromatic C-C-110 - 130

These are predicted ranges based on general principles and data from related compounds due to the lack of specific experimental data for this compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern. For this compound, MS would confirm the molecular ion peak and provide evidence for the presence of key structural motifs.

While specific mass spectral data for the oxime is scarce, the mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of 2-Hydroxy-5-methoxybenzaldehyde has been reported. nist.gov The fragmentation of the oxime is expected to involve characteristic losses, such as the loss of a hydroxyl radical (•OH) from the oxime group, or cleavage of the C-C bond between the aromatic ring and the oxime moiety.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) would provide the precise molecular mass of this compound, allowing for the unambiguous determination of its elemental composition. This is a critical step in the confirmation of a newly synthesized compound or for its identification in complex mixtures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The aromatic ring and the oxime group in this compound constitute a conjugated system that gives rise to characteristic UV-Vis absorption bands.

Theoretical studies on a similar compound, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, have shown electronic transitions in the UV-Vis region. researchgate.net For this compound, π → π* transitions are expected, which are characteristic of the aromatic system and the C=N double bond. The presence of the hydroxyl and methoxy substituents on the benzene ring will also influence the position and intensity of these absorption bands.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

An exhaustive search for single-crystal X-ray diffraction studies on this compound yielded no results. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Without such a study, the solid-state molecular architecture, including the conformation of the molecule and its packing in the crystal lattice, remains undetermined.

Crystallographic Data Refinement and Structural Parameters

Consequently, no crystallographic data, such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), number of molecules per unit cell (Z), or the residual factor (R-factor), are available for this compound. This information is fundamental to describing the crystal structure and is generated during the refinement process of X-ray diffraction data.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule is contingent upon single-crystal X-ray diffraction analysis. As this data is not available, a quantitative discussion of the compound's molecular geometry in the solid state cannot be conducted.

Polymorphism and Crystallographic Conformational Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, and detailed conformational studies also rely on extensive crystallographic research. The investigation for any reports on different polymorphs or an in-depth analysis of the molecule's conformation as influenced by intermolecular forces like hydrogen bonding did not provide any specific findings for this compound.

Elemental Analysis for Compositional Verification

While the theoretical elemental composition can be calculated from its molecular formula (C₈H₉NO₃), no published experimental results from elemental analysis (such as Carbon, Hydrogen, and Nitrogen (CHN) analysis) were found. This analysis serves as a crucial verification of the compound's empirical formula and purity.

Coordination Chemistry and Metal Complex Formation

Ligand Properties of 2-Hydroxy-5-methoxybenzaldehyde (B1199172) Oxime

2-Hydroxy-5-methoxybenzaldehyde oxime typically acts as a bidentate ligand, coordinating to metal centers through the oxygen atom of the deprotonated phenolic hydroxyl group and the nitrogen atom of the oxime group. tandfonline.com This chelation forms a stable six-membered ring with the metal ion. The deprotonation of the phenolic hydroxyl group upon complexation is a common feature, indicating its role as a primary binding site. In some instances, the oxime oxygen can also participate in coordination, particularly in the formation of polynuclear complexes where it can bridge between metal centers. tandfonline.comresearchgate.net For example, in a polynuclear copper(II) complex, the copper atom is coordinated by the imino nitrogen, the phenolate (B1203915) oxygen, and the hydroxyl oxygen atoms from two Schiff base ligands. researchgate.netnih.gov

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with this compound is generally achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The reaction conditions, including pH and temperature, can be adjusted to facilitate the formation and precipitation of the desired complex.

A variety of transition metal complexes with this compound and its derivatives have been synthesized and studied.

Copper(II): Copper(II) complexes of this compound and its derivatives have been prepared and characterized. tandfonline.commdpi.com For instance, a polynuclear copper(II) complex was synthesized by reacting the ligand with copper acetate (B1210297). tandfonline.com Single-crystal X-ray diffraction revealed an octahedral coordination around the copper atom. tandfonline.com

Manganese(III): Manganese(III) complexes with ligands derived from 2-hydroxy-5-methoxybenzaldehyde have been synthesized. researchgate.net These complexes often exhibit interesting magnetic properties and can have dimeric or polymeric structures. researchgate.netresearchgate.net For example, binuclear manganese(III) complexes have been prepared and characterized, showing a dimanganese core with the ligand coordinating through its N₂O₂ donors. researchgate.net

Nickel(II): Nickel(II) complexes with Schiff bases derived from 2-hydroxy-5-methoxybenzaldehyde have been reported. researchgate.net These complexes can adopt different geometries, such as square planar, depending on the specific ligand and reaction conditions. researchgate.net

Cobalt(III): Cobalt(III) complexes with related Schiff base ligands have been synthesized. nih.gov These complexes are typically octahedral and can be prepared by reacting a cobalt(II) salt with the ligand in the presence of an oxidizing agent or by using a cobalt(III) precursor. mdpi.com

Molybdenum(VI): Oxomolybdenum(VI) complexes with similar hydrazone ligands have been synthesized, suggesting the potential for this compound to form stable complexes with molybdenum in its higher oxidation states. mdpi.comnih.gov These are often synthesized from precursors like [MoO₂(acac)₂]. mdpi.com

Rhenium(V): While specific research on Rhenium(V) complexes with this compound is less common, the coordination chemistry of rhenium with oxime-type ligands is known, indicating the feasibility of such complexes.

Zinc(II): Zinc(II) complexes with oxime-type ligands have been synthesized, often resulting in tetrahedral or sometimes five-coordinate geometries. asianpubs.orgajol.info These complexes are typically prepared by reacting the ligand with a zinc(II) salt like zinc acetate. asianpubs.org

Complexes of this compound with main group metals have also been explored, although to a lesser extent than transition metals. The coordination is again expected to occur through the phenolic oxygen and oxime nitrogen.

Structural Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structures of the metal complexes of this compound.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the complexes in the solid state. It reveals bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. For example, the crystal structure of a copper(II) complex showed a distorted octahedral geometry with the copper atom coordinated to two ligand molecules. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for determining the coordination mode of the ligand. The disappearance of the broad O-H stretching vibration of the phenolic group and a shift in the C=N stretching frequency of the oxime group upon complexation are indicative of coordination to the metal ion. tandfonline.comscilit.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion and the nature of the metal-ligand bonding. The appearance of new absorption bands in the visible region, corresponding to d-d transitions or charge transfer bands, confirms complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zinc(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. ajol.info

Elemental Analysis and Molar Conductivity: These techniques are used to confirm the stoichiometry of the complexes and to determine whether they are electrolytes or non-electrolytes in solution. mdpi.com

Based on a comprehensive review of available scientific literature, there is no specific research data concerning the coordination chemistry of metal complexes formed with This compound .

The requested detailed analysis, including coordination geometry, spectroscopic signatures of metal-ligand interactions, X-ray diffraction data, and electrochemical properties for metal complexes of this specific oxime, is not available in the public domain. Searches have yielded information on related but structurally distinct compounds, such as Schiff bases or oximes of different isomers (e.g., 2-hydroxy-3-methoxybenzaldehyde (B140153) oxime or 4-hydroxy-3-methoxybenzaldehyde oxime), and the parent aldehyde. However, this information cannot be substituted to describe the properties of the target compound's complexes without leading to significant scientific inaccuracies.

Therefore, it is not possible to generate the article with the requested outline and content as the primary research required to do so has not been published.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic and Geometric Structure

Table 1: Selected Optimized Geometric Parameters for PDBO

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthN=N1.253 Å
Bond AngleC2-C3-N12115°
Bond AngleC15-C14-N13115°
Bond AngleC4-C3-N12124°
Bond AngleC16-C14-N13124°
Dihedral AngleC2-C3-N12-N13-180.00°
Dihedral AngleC15-C14-N13-N12-180.00°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining the electronic and optical properties of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. malayajournal.org

For PDBO, the HOMO and LUMO energies were calculated at the B3LYP/6-311++G(d,p) level. The HOMO is primarily located on the azo group, which acts as the electron-donating moiety, while the LUMO is situated on the oxime region, the electron-accepting part. malayajournal.org This distribution facilitates an intramolecular charge transfer from the HOMO to the LUMO. malayajournal.org The calculated HOMO energy is -6.269502 eV, and the LUMO energy is -2.509433 eV, resulting in an energy gap of 3.760069 eV. malayajournal.org A smaller energy gap is generally associated with higher chemical reactivity and can be indicative of potential nonlinear optical activity. malayajournal.org

Table 2: Frontier Molecular Orbital Properties of PDBO

ParameterValue (eV)
HOMO Energy-6.269502
LUMO Energy-2.509433
HOMO-LUMO Energy Gap3.760069

Source: malayajournal.org

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the distribution of electrons. researchgate.net The analysis for PDBO was conducted using the same DFT method. researchgate.net These charge distributions are influenced by the electronegativity of the atoms and their bonding environment. The results from such analyses help in understanding the electrostatic potential and the reactive sites within the molecule. researchgate.net

Nonlinear Optical (NLO) Properties Calculations

Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics. researchgate.net The computational investigation of these properties provides a way to screen candidate molecules.

The first-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit second-order nonlinear optical effects. For a molecule to have a non-zero β value, it must possess a non-centrosymmetric charge distribution. The calculations for PDBO were performed using the B3LYP/6-311++G(d,p) method. longdom.org

Urea is often used as a reference standard in NLO studies. The calculated first-order hyperpolarizability for PDBO is 16.93289 × 10⁻³⁰ esu. longdom.org This significant value suggests that PDBO, and by extension similar molecules like 2-Hydroxy-5-methoxybenzaldehyde (B1199172) oxime, could be promising candidates for NLO materials. The NLO properties are enhanced by the intramolecular charge transfer characteristics, which are facilitated by the electron-donating and electron-accepting groups within the molecule. longdom.org

Table 3: Calculated NLO Properties of PDBO

PropertyValue
First-Order Hyperpolarizability (β)16.93289 × 10⁻³⁰ esu

Source: longdom.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. This allows for a quantitative understanding of intramolecular interactions, such as hyperconjugation and charge delocalization, which are crucial for molecular stability.

Studies on similar molecules, such as 4-methoxy-benzaldehyde oxime and 4-hydroxy-3-methoxy-benzaldehyde oxime, have utilized NBO analysis to explore these phenomena. tandfonline.com The stability of these molecules is significantly influenced by hyperconjugative interactions and the resultant charge delocalization. tandfonline.com For 2-Hydroxy-5-methoxybenzaldehyde oxime, the primary donor-acceptor interactions would involve the lone pairs of the oxygen atoms (from both the hydroxyl and methoxy (B1213986) groups) and the nitrogen atom of the oxime group, as well as the π-orbitals of the benzene (B151609) ring.

The delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the anti-bonding π* orbitals of the aromatic ring and the C=N bond is a significant stabilizing factor. This charge transfer can be quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a stronger interaction.

In a related compound, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, NBO analysis revealed significant intramolecular charge transfer, contributing to its stability. While the specific values for this compound are not available, a similar pattern of interactions is anticipated. The key interactions would be:

n(O) → π(C-C)*: The lone pairs of the hydroxyl and methoxy oxygen atoms donate electron density to the anti-bonding orbitals of the benzene ring.

n(N) → π(C-C)*: The lone pair of the oxime nitrogen atom participates in delocalization with the aromatic system.

π(C-C) → π(C=N)*: The π-electrons of the benzene ring can delocalize into the anti-bonding orbital of the oxime's C=N bond.

These interactions lead to a delocalization of charge across the molecule, which can be visualized through molecular electrostatic potential (MEP) maps. Such maps for similar molecules show that the electronegative oxygen and nitrogen atoms are regions of negative potential, while the hydroxyl hydrogen and parts of the aromatic ring are regions of positive potential. researchgate.net

A representative table of the most significant hyperconjugative interactions expected for this compound, based on studies of analogous compounds, is presented below. The E(2) values are hypothetical and for illustrative purposes, but reflect the expected relative strengths of these interactions.

Table 1: Predicted Major Hyperconjugative Interactions and Stabilization Energies for this compound (Note: Data is illustrative and based on analogous compounds)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O1) hydroxylπ* (C1-C6)15.2
LP (O2) methoxyπ* (C4-C5)18.5
LP (N) oximeπ* (C1-C2)5.8
π (C2-C3)π* (C4-C5)20.1
π (C4-C5)π* (C=N)8.3

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational dynamics of a molecule and the nature of its intermolecular interactions in a condensed phase (e.g., in solution or a crystal).

For a molecule like this compound, MD simulations can reveal how the molecule flexes and changes its shape, the preferred orientations of its functional groups (hydroxyl, methoxy, and oxime), and how it interacts with surrounding solvent molecules or other molecules in a crystal lattice.

While specific MD simulation studies on this compound are not readily found, research on related compounds like 5-hydroxy-2-nitrobenzaldehyde (B108354) provides a framework for what to expect. iaea.org MD simulations for such molecules are often used to assess the stability of different conformations and the strength of intermolecular hydrogen bonds. iaea.org

In the case of this compound, key areas of interest for MD simulations would include:

Conformational Flexibility : The simulations would explore the rotational freedom around the C-O bond of the methoxy group and the C-C bond connecting the oxime group to the ring. This would help in identifying the most stable conformers in a given environment.

Intramolecular Hydrogen Bonding : The potential for an intramolecular hydrogen bond between the hydroxyl group at position 2 and the nitrogen atom of the oxime group is a significant feature. MD simulations can determine the persistence and strength of this hydrogen bond over time.

Intermolecular Interactions : In a simulated solution or crystal, MD can model the formation of intermolecular hydrogen bonds between the hydroxyl and oxime groups of one molecule and the corresponding groups on neighboring molecules. It can also characterize the van der Waals and π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the crystal packing and solubility of the compound. nih.govresearchgate.net

The results of such simulations are often analyzed by calculating radial distribution functions (RDFs) to understand the average distance between different atoms and by analyzing the hydrogen bond lifetimes and dynamics.

Chemical Descriptors and Reactivity Predictions

A range of chemical descriptors derived from computational chemistry can be used to predict the reactivity of a molecule. These descriptors are often based on the energies and distributions of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO : The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the presence of electron-donating groups (hydroxyl and methoxy) would be expected to raise the energy of the HOMO, making the molecule a better electron donor. The oxime group and the aromatic ring contribute to the LUMO.

Other global reactivity descriptors that can be calculated include:

Electronegativity (χ) : The tendency of a molecule to attract electrons.

Chemical Hardness (η) : A measure of the resistance to charge transfer. It is related to the HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω) : A measure of the ability of a molecule to accept electrons.

These descriptors for this compound can be estimated based on calculations for similar molecules. A study on salicylaldehyde-derived secondary amines provided insights into how substituents affect these electronic properties. mdpi.com

Table 2: Predicted Chemical Descriptors and Reactivity Parameters for this compound (Note: Values are illustrative and based on general principles and data from analogous compounds)

DescriptorPredicted Value RangeSignificance
HOMO Energy-5.5 to -6.0 eVIndicates nucleophilic character
LUMO Energy-0.5 to -1.0 eVIndicates electrophilic character
HOMO-LUMO Gap4.5 to 5.5 eVDetermines chemical reactivity and stability
Electronegativity (χ)3.0 to 3.5 eVOverall tendency to attract electrons
Chemical Hardness (η)2.2 to 2.8 eVResistance to change in electron distribution
Electrophilicity Index (ω)1.5 to 2.0 eVPropensity to act as an electrophile

By analyzing the distribution of the HOMO and LUMO across the molecule (the local reactivity), specific sites for electrophilic and nucleophilic attack can be predicted. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms, suggesting these are the primary sites for electrophilic attack. The LUMO is likely to be distributed over the C=N-OH fragment and the aromatic ring, indicating these areas are susceptible to nucleophilic attack.

Applications in Advanced Materials Science

Precursors for Organic Dyes and Fine Chemicals

2-Hydroxy-5-methoxybenzaldehyde (B1199172) and its derivatives, including the oxime, are important intermediates in the synthesis of various fine chemicals. guidechem.com The parent aldehyde, 2-hydroxy-5-methoxybenzaldehyde, serves as a foundational molecule for creating more complex structures. For instance, it can undergo reactions like the Knoevenagel condensation with compounds such as malononitrile (B47326) to produce coumarin (B35378) derivatives, which are themselves important in the dye and pharmaceutical industries. wikipedia.org

The oxime functional group can be further reacted to create a diverse array of compounds. The presence of the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring influences the electronic properties of these resulting molecules, which is a critical factor in determining the color and stability of organic dyes. Reactive dyes, which form covalent bonds with fabrics like cotton, are a significant class of dyestuffs, and intermediates based on salicylaldehyde (B1680747) derivatives are crucial in their synthesis. researchgate.net The ability to create stable, colored compounds makes 2-hydroxy-5-methoxybenzaldehyde oxime a promising precursor for developing new colorants for various industrial applications.

Development of Materials for Optoelectronic Devices

Schiff bases, which can be synthesized from 2-hydroxy-5-methoxybenzaldehyde and its oxime, are widely investigated for their use in optoelectronic devices. guidechem.com These materials often exhibit photochromic or thermochromic properties, meaning their color changes in response to light or heat. guidechem.com This phenomenon is attributed to a reversible proton transfer from the hydroxyl group to the imine nitrogen atom, which alters the molecule's structure and, consequently, its absorption spectrum. guidechem.com This controllable change in optical properties is a key requirement for materials used in switches, sensors, and displays. The electronic characteristics of these Schiff bases and their metal complexes, which can be fine-tuned by the substituents on the aromatic ring, are central to their performance in optoelectronic applications.

High-Density Information Storage and Display Materials

The same properties that make Schiff bases derived from this compound suitable for optoelectronics also make them candidates for high-density information storage and display materials. guidechem.com The ability of these molecules to exist in two or more stable or metastable states, each with a different color or optical property, allows for the encoding of information. The reversible switching between these states by external stimuli like light or heat forms the basis for rewritable optical data storage. The structural modifications enabled by the oxime's precursor, 2-hydroxy-5-methoxybenzaldehyde, allow for the design of molecules with specific switching characteristics, such as the speed of writing and erasing, and the stability of the stored information. guidechem.com

Nonlinear Optical (NLO) Materials Development

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optical communications and information processing. Organic molecules, particularly those with conjugated π-electron systems like Schiff bases, have attracted considerable attention for their large molecular hyperpolarizabilities. researchgate.net Schiff bases derived from substituted salicylaldehydes are a class of compounds actively studied for their NLO behavior. researchgate.net

The NLO response of these molecules can be predicted and enhanced through strategic chemical design. The interaction between electron-donating groups (like the hydroxyl and methoxy groups in the 2-hydroxy-5-methoxybenzaldehyde moiety) and electron-withdrawing groups across a π-conjugated bridge can lead to a large second-order NLO response. Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to predict the hyperpolarizabilities of these molecules. researchgate.netmdpi.com For example, a study on a related Schiff base, 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, demonstrated good NLO properties, highlighting the potential of this class of compounds. researchgate.net The development of new cocrystals and molecular arrangements is a promising route to creating materials with enhanced NLO effects for future photonic devices. mdpi.com

Table 1: Calculated Hyperpolarizability of a Related Cocrystal

Property Value
First Hyperpolarizability (β) 5.63 × 10⁻³⁰ esu
Second Hyperpolarizability (γ) 62.27 × 10⁻³⁶ esu

Data for acridine–2,4-dihydroxybenzaldehyde cocrystal, indicating potential for NLO applications in similar structures. mdpi.com

Potential in Polymer Stabilization (via oxime metal complexes)

Metal complexes of ligands derived from salicylaldehyde and its oximes are known to exhibit a range of useful properties. While direct studies on the use of this compound metal complexes for polymer stabilization are not extensively detailed in the provided search results, the general behavior of related metal complexes suggests this potential. Metal complexes, including those with Schiff base ligands, are synthesized for various applications, and their stability and coordination chemistry are well-documented. researchgate.netnih.govnih.govscispace.comresearchgate.net

For instance, transition metal complexes with Schiff base ligands are often prepared by reacting the ligand with metal salts like copper(II) acetate (B1210297), zinc(II) acetate, or nickel(II) chloride. researchgate.netnih.gov The resulting complexes often exhibit high thermal stability. This stability is a crucial property for additives used in polymers, which can be subjected to high temperatures during processing and use. The metal complexes can act as antioxidants or UV stabilizers, protecting the polymer from degradation. The coordination of the metal ion to the ligand can create a stable structure that can interfere with the radical chain reactions that lead to polymer degradation. The synthesis of various metal complexes with related ligands has been widely reported, suggesting that stable complexes of this compound could be readily prepared and investigated for their polymer stabilization capabilities. researchgate.netscispace.com

Table 2: Examples of Metal Salts Used in Synthesis of Related Schiff Base Complexes

Metal Salt Potential Metal Ion for Complexation
Copper(II) acetate Cu(II)
Zinc(II) acetate Zn(II)
Nickel(II) chloride Ni(II)
Chromium(III) chloride Cr(III)
Iron(II) sulfate Fe(II)

These salts are commonly used to synthesize metal complexes with Schiff base ligands. researchgate.netnih.gov

Catalytic Applications of 2 Hydroxy 5 Methoxybenzaldehyde Oxime Complexes

Oxidation Catalysis

Epoxidation of Olefins

There is no specific information in the reviewed literature regarding the use of 2-hydroxy-5-methoxybenzaldehyde (B1199172) oxime complexes as catalysts for the epoxidation of olefins. Research on molybdenum complexes with different aroylhydrazone ligands has shown catalytic activity for the epoxidation of cyclooctene, but this does not extend to the specific oxime .

Oxidation of Organic Compounds

The catalytic activity of 2-hydroxy-5-methoxybenzaldehyde oxime complexes in the general oxidation of organic compounds is not documented.

Reduction Catalysis (e.g., Ketone Reduction)

No studies were found that detail the use of this compound complexes for the catalytic reduction of ketones or other functional groups. While the reduction of the parent aldehyde to its corresponding alcohol is known, the catalytic application of its oxime complex in reduction reactions is an unexplored area.

Cross-Coupling Reactions

While palladium-oxime complexes are known to be effective catalysts for cross-coupling reactions, there is no literature available that specifically utilizes complexes of this compound for this purpose. The general mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Polymerization Reactions

Information regarding the application of this compound complexes in catalyzing polymerization reactions could not be found in the existing scientific literature.

Other Metal-Mediated Catalytic Transformations

There is no available research on other metal-mediated catalytic transformations involving complexes of this compound.

Mechanistic Investigations of Catalytic Cycles Involving this compound Complexes

Following an extensive search of available scientific literature, it has been determined that there is a notable lack of specific research focused on the mechanistic investigations of catalytic cycles for complexes of this compound.

While research exists on the catalytic applications of complexes derived from structurally related aldehydes, such as 2-hydroxy-5-nitrobenzaldehyde (B32719), and on the general principles of catalytic mechanisms for various transition metal complexes, specific studies detailing the catalytic cycles, active species, and kinetic data for this compound complexes are not present in the surveyed literature.

The field of catalysis often involves in-depth studies of reaction pathways to understand how a catalyst functions and to optimize its performance. These investigations typically involve a combination of experimental techniques (like kinetics and spectroscopy) and computational modeling to elucidate the step-by-step process of a catalytic reaction. This can include identifying the active catalytic species, understanding how the substrate binds to the catalyst, detailing the transformation of the substrate, and explaining the regeneration of the catalyst for the next cycle.

Unfortunately, for the specific compound of interest, this compound, and its metallic complexes, this level of detailed mechanistic investigation does not appear to have been published in the accessible scientific domain. Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth discussion for the requested section on "Mechanistic Investigations of Catalytic Cycles."

For context, related research on other salicylaldehyde-type ligands does provide insights into how such complexes might behave. For instance, studies on molybdenum complexes with ligands derived from 2-hydroxy-5-nitrobenzaldehyde have been conducted to evaluate their effectiveness in oxidation catalysis. ruhr-uni-bochum.demdpi.com These studies have examined factors like conversion efficiency, product selectivity, and turnover frequencies, which are key parameters in evaluating a catalyst's performance. mdpi.com However, these findings are not directly transferable to the this compound system due to differences in the electronic properties of the nitro versus methoxy (B1213986) substituent and the hydrazone versus oxime coordinating group.

Should research on the catalytic applications and mechanistic pathways of this compound complexes be published in the future, a detailed analysis as requested could be compiled. At present, the scientific community has not focused on this specific area in the depth required to fulfill the user's request.

Hydrometallurgical and Analytical Chemistry Applications

Metal Extraction and Recovery in Hydrometallurgy

In hydrometallurgy, the solvent extraction process is a critical method for separating and concentrating metals from aqueous solutions, such as those produced by ore leaching. Salicylaldoxime-based reagents are commercially important extractants, particularly for copper. The functionality of 2-Hydroxy-5-methoxybenzaldehyde (B1199172) oxime is rooted in its ability to form stable, neutral complexes with metal ions that are soluble in organic solvents, facilitating their extraction from the aqueous phase.

2-Hydroxy-5-methoxybenzaldehyde oxime is a bidentate Schiff base ligand capable of forming stable complexes with transition metals. Research has confirmed the synthesis of a polynuclear copper(II) complex using this ligand. researchgate.netresearchgate.netresearchgate.net In this complex, the copper atom is coordinated by two imino nitrogen atoms and two phenolate (B1203915) oxygen atoms from two separate Schiff base ligands, resulting in an octahedral coordination geometry. researchgate.net The formation of such stable chelates is the fundamental property that enables its function as a metal extractant.

The general process involves the deprotonation of the phenolic hydroxyl group, which, along with the nitrogen atom of the oxime group, binds to the metal ion. This reaction can be represented as:

2(HL)org + Cu2+aq ⇌ CuL2,org + 2H+aq

Here, HL represents the oxime extractant in the organic phase, and CuL₂ is the metal-extractant complex formed, which is preferentially soluble in the organic solvent. The liberation of protons during the extraction necessitates pH control of the aqueous solution. hevttc.edu.cn While specific extraction data for the 5-methoxy derivative is not extensively detailed in literature, the principles are well-established by related 5-substituted salicylaldoximes, such as 5-nonyl-2-hydroxybenzaldoxime and 5-tert-butyl-2-hydroxybenzaldoxime, which are used industrially for copper recovery. hevttc.edu.cn The long alkyl chains in these commercial reagents enhance their solubility in the organic solvents used in extraction circuits. hevttc.edu.cn

ParameterValue for the Copper(II) Complex with this compound
Chemical FormulaC₁₆H₁₄CuN₂O₆
Crystal SystemOrthorhombic
Space GroupPbca
Coordination GeometryOctahedral

Table 1: Crystallographic data for the polynuclear Copper(II) complex with this compound as reported in a 2015 study. researchgate.net

The efficiency, strength, and selectivity of a metal extractant can be precisely adjusted through rational ligand design, which involves the strategic placement of different substituent groups on the core molecular structure. For salicylaldoxime (B1680748) extractants, substituents on the benzene (B151609) ring play a crucial role in modifying their chemical properties.

The position and electronic nature of these substituents can alter the acidity (pKa) of the phenolic proton and the steric environment around the metal binding site. Electron-withdrawing groups, for instance, generally lower the pKa, making the ligand a stronger acid and often a more powerful extractant that can operate at lower pH values. Conversely, electron-donating groups, such as the methoxy (B1213986) group (–OCH₃) in this compound, can increase the pKa. Furthermore, substituents can influence the stability of the extractant-metal complex through steric effects and by modifying the hydrogen bonding within the molecule, which can "buttress" the complex's structure. The design of these ligands aims to balance extraction power with the ease of stripping, where the metal is recovered from the organic phase, typically using a strong acid solution.

Analytical Reagent Development

The same chelating properties that make this compound useful in hydrometallurgy also make it a candidate for applications in analytical chemistry, where it can be used to detect and quantify metal ions.

Many salicylaldehyde (B1680747) derivatives and their oximes form intensely colored complexes with metal ions, a property that is exploited for spectrophotometric analysis. The formation of a colored metal-ligand complex allows for the quantitative determination of the metal's concentration by measuring the solution's absorbance at a specific wavelength, a principle governed by the Beer-Lambert Law.

While a closely related isomer, 2-Hydroxy-3-methoxybenzaldehyde (B140153) oxime, has been successfully used as a reagent for the extractive spectrophotometric determination of Cerium(IV), specific methods employing the 5-methoxy isomer are not widely documented in the reviewed literature. researchgate.net For the 3-methoxy isomer, a light pink complex is formed with Ce(IV) in a pH range of 3.2–4.4, with a maximum absorbance at 440 nm and a detection limit of 0.336 μg/mL. researchgate.net Such studies on related compounds highlight the general potential of this class of molecules as chromogenic reagents for sensitive and selective metal ion analysis.

In analytical chromatography, particularly gas chromatography (GC), it is often necessary to derivatize non-volatile or thermally unstable compounds to make them suitable for analysis. Oximes like this compound contain polar hydroxyl groups that can make them difficult to analyze directly by GC.

Derivatization converts these polar groups into less polar, more volatile, and more thermally stable functional groups. A common technique for compounds containing hydroxyl groups is silylation, where a silylating agent (e.g., one containing a trimethylsilyl (B98337) or TMS group) replaces the active hydrogen. The NIST (National Institute of Standards and Technology) spectral database includes an entry for the TMS derivative of a related compound, 2-hydroxy-5-ethylbenzaldehyde oxime, which is analyzed by GC. This indicates that silylation is a viable strategy for the chromatographic analysis of this class of hydroxyoximes, allowing for their separation and quantification as part of quality control for commercial extractant packages or in other analytical contexts.

Molecular and Biochemical Interaction Studies in Vitro

Investigation of Enzyme Inhibition Mechanisms

The capacity of 2-Hydroxy-5-methoxybenzaldehyde (B1199172) oxime to inhibit specific enzymes has been a key area of research, with a particular focus on its effects on tyrosinase.

Tyrosinase Inhibition Studies and Mechanism of Action

2-Hydroxy-5-methoxybenzaldehyde oxime has been identified as an inhibitor of tyrosinase, a key enzyme involved in melanin (B1238610) synthesis and enzymatic browning. Studies investigating a series of hydroxy- and methoxy-substituted benzaldoximes have demonstrated this inhibitory activity.

Kinetic analyses have sought to clarify the precise mechanism of this inhibition. For instance, a related substituted benzaldoxime (B1666162) was found to not only prolong the lag time of the enzyme but also to reduce its steady-state rate. nih.gov This particular analogue was identified as a reversible, mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The parent aldehyde, 5-methoxysalicylaldehyde, from which the oxime is derived, also exhibits reversible mixed-inhibition against tyrosinase, suggesting the core structure plays a crucial role in its interaction with the enzyme. chemicalbook.com The type and position of substituents on the benzene (B151609) ring are critical factors influencing the inhibitory effect on tyrosinase. chemicalbook.com

Inhibitory Data for Related Benzaldoximes on Tyrosinase
CompoundIC₅₀ (mM)Inhibition Type
Benzaldoxime (Compound 1)0.58Irreversible
O-Methyl-benzaldoxime (Compound 2)0.16Reversible, Mixed-Type

Data derived from a study on substituted benzaldoximes. nih.gov

Inhibition of Other Enzyme Systems (e.g., Kinases, Lipoxygenase)

As of the current body of scientific literature, specific studies detailing the inhibitory effects of this compound on other enzyme systems, such as kinases or lipoxygenase, are not available. Research has focused primarily on its interaction with tyrosinase. While other structurally related compounds, like certain N-hydroxycarbamates, have been investigated for 5-lipoxygenase inhibition, this activity has not been directly reported for this compound. nih.gov

Antioxidant Activity Studies

The phenolic structure of this compound suggests inherent antioxidant potential, which has been confirmed through various in vitro assays.

Mechanisms of Free Radical Scavenging

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. Studies on structurally similar benzaldoximes have shown activity against hydroxyl radicals, superoxide (B77818) anion radicals, and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov

The primary mechanism of action for phenolic compounds involves donating a hydrogen atom from a hydroxyl group to neutralize a free radical, thereby forming a more stable phenoxyl radical. rsc.org The presence of an electron-donating group, such as a methoxy (B1213986) group, on the aromatic ring can further enhance this activity. nih.gov In the case of this compound, the hydroxyl group at the C2 position is the principal site for hydrogen atom donation. This action is fundamental to its ability to interrupt the chain reactions propagated by free radicals. The general process of the DPPH assay involves the reduction of the violet DPPH radical to the yellow-colored DPPH-H (diphenylpicrylhydrazine) upon accepting a hydrogen atom from the antioxidant.

Modulation of Cellular Redox State (In Vitro)

Direct experimental evidence specifically investigating the modulation of the cellular redox state—such as effects on intracellular reactive oxygen species (ROS) levels or glutathione (B108866) homeostasis—by this compound is currently limited in published research. While its free-radical scavenging capabilities suggest it could protect cells from oxidative stress, dedicated in vitro cellular studies are required to confirm and quantify this effect.

Interaction with Biological Macromolecules

Beyond enzyme inhibition, the interaction of small molecules with other biological macromolecules like proteins and nucleic acids is a critical aspect of their biochemical profile. For this compound, this area remains largely unexplored. However, studies on the parent benzaldoxime structure provide some insights. For example, benzaldoxime has been used as an intermediate in the synthesis of inhibitors for DNA methyltransferase 1, indicating that the oxime moiety can be part of a structure that interacts with DNA-modifying enzymes. chemicalbook.com Furthermore, other research has shown that benzaldoxime derivatives can be incorporated into oligonucleotides to study metal-mediated base pairing, demonstrating an interaction with the structure of DNA itself. nih.gov

DNA Binding Studies (e.g., Intercalative Mode)

While direct experimental studies on the DNA binding properties of this compound are not extensively documented in current literature, computational studies on structurally similar compounds provide insights into potential interaction modes. Theoretical investigations involving molecular docking have been performed on related molecules, such as 4-methoxy-benzaldehyde oxime and 4-hydroxy-3-methoxy-benzaldehyde oxime, to predict their binding affinity and mode of interaction with DNA structures. tandfonline.comresearchgate.net These in silico analyses aim to determine the most energetically favorable binding orientation of the ligand within the DNA grooves. tandfonline.comresearchgate.net The oxime group, with its nitrogen and oxygen heteroatoms, is a significant feature in these theoretical explorations. tandfonline.com Such studies typically calculate binding energies and identify key intermolecular interactions, like hydrogen bonds, with the nucleotide bases of the DNA helix to elucidate the preferred binding mode, whether it be intercalative or groove binding. tandfonline.comresearchgate.net

Protein Interaction Mechanisms

The interaction of benzaldehyde (B42025) oxime derivatives with proteins, particularly enzymes, has been a subject of investigation, revealing mechanisms primarily centered on competitive inhibition through active site binding. Studies on a series of (E)-benzaldehyde O-benzyl oximes have demonstrated their capacity to inhibit the enzyme aldose reductase (ALR2), which is implicated in diabetic complications. mdpi.com The interaction mechanism involves the ligand binding to the catalytic site of the enzyme. mdpi.com

Similarly, research on compounds containing a related 2-hydroxy-3-methoxybenzylamino moiety has identified potent inhibitors of 12-lipoxygenase (12-LOX), an enzyme involved in inflammatory pathways. nih.gov The optimization of this scaffold led to compounds with nanomolar potency and high selectivity, which function by interacting with the enzyme's active site. nih.gov These examples underscore a common mechanism for this class of compounds: the occupation of an enzyme's active site, thereby preventing the binding of the natural substrate. The specific interactions often involve hydrogen bonds and hydrophobic contacts with amino acid residues within the binding pocket.

Membrane Interaction Studies

This section details findings on the parent compound, 2-Hydroxy-5-methoxybenzaldehyde, as direct studies on the oxime derivative's membrane interactions are not available.

Alteration of Phospholipid Molecular Packing Characteristics

Studies using model monolayers have shed light on the interaction of 2-Hydroxy-5-methoxybenzaldehyde with cell membrane components, specifically dipalmitoylphosphatidylethanolamine (DPPE), a type of phospholipid. When introduced into the subphase, 2-Hydroxy-5-methoxybenzaldehyde was observed to alter the properties of the DPPE monolayer. The presence of the compound led to a decreased collapse pressure of 47 mN/m at a smaller molecular area of 23 Ų per molecule, indicating a change in membrane stability.

The compound induces a fluidizing effect on the DPPE monolayer, reflected by a significant reduction in the compressibility modulus (Cs-1). nih.gov A lower compressibility modulus value points to higher fluidity or elasticity of the monolayer. nih.gov In comparison with other natural antimicrobial compounds, both 2-Hydroxy-5-methoxybenzaldehyde and 2,5-dihydroxybenzaldehyde (B135720) showed the same Cs-1 values, suggesting a similar fluidizing effect at pressures found in biological membranes (30 mN/m). nih.gov These findings indicate that the compound modifies the thermodynamic properties of the phospholipid monolayer by altering molecular packing and effectiveness. nih.gov

Table 1: Effect of 2-Hydroxy-5-methoxybenzaldehyde on DPPE Monolayer Properties

Parameter Observation Implication
Collapse Pressure Decreased to 47 mN/m Altered membrane stability
Molecular Area at Collapse Decreased to 23 Ų/molecule Increased packing or change in orientation

| Compressibility Modulus (Cs-1) | Reduced 2- to 5-fold | Increased membrane fluidity/elasticity |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Influence of Substituents on Molecular Interactions

Structure-activity relationship (SAR) studies on benzaldehyde derivatives highlight the critical role of substituent groups on the phenyl ring in dictating molecular interactions. The number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups are particularly decisive.

A comparative study on membrane interactions revealed the importance of these groups. When the 5-hydroxyl group in 2,5-dihydroxybenzaldehyde is replaced by a methoxy group, as in 2-Hydroxy-5-methoxybenzaldehyde, it results in no change in the packing density of DPPE monolayers. nih.gov The phenolic hydroxyl groups are key to the disruptive effects on cellular membranes. nih.gov Furthermore, the pKa of the hydroxyl groups influences the potential for electrostatic interactions with lipid headgroups, as a significant fraction of these compounds can be dissociated at neutral pH. nih.gov

In studies of benzaldehyde O-benzyl oximes as aldose reductase inhibitors, different polyhydroxylated substitution patterns on the phenyl ring were found to be crucial for antioxidant activity and interaction with the enzyme's binding site. mdpi.com Additionally, the introduction of methoxy groups onto the benzyl (B1604629) ring was explored to increase lipophilicity, which can enhance penetration through biological membranes. mdpi.com The antioxidant activity of hydroxybenzaldehydes is also strongly related to their substitution pattern, with the number and position of hydroxyl groups on the aromatic ring being a key factor. researchgate.net

Computational Modeling of Ligand-Target Interactions (Molecular Docking)

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or DNA. researchgate.netmdpi.com This method is instrumental in rationalizing observed structure-activity relationships at the molecular level. mdpi.com

For benzaldehyde oxime derivatives, docking simulations have been employed to understand their interaction with enzyme active sites. In a study of aldose reductase inhibitors, docking and molecular dynamics were used to rationalize the observed SAR. mdpi.com The simulations provided detailed residue energy contributions for each ligand-enzyme complex, revealing the key amino acids involved in the binding. mdpi.com

Similarly, docking studies were performed for 4-methoxy-benzaldehyde oxime and 4-hydroxy-3-methoxy-benzaldehyde oxime to investigate their binding modes within the cavities of both protein and DNA targets. tandfonline.comresearchgate.net These simulations identify the most stable binding conformations and calculate a docking score, which is an estimation of the binding affinity. The visualization of the docked poses allows for the analysis of intermolecular forces, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target's residues. mdpi.comresearchgate.net

Table 2: Investigated Compounds in Referenced Docking Studies

Compound Target Focus of Study Reference
(E)-Benzaldehyde O-benzyl oximes Aldose Reductase (ALR2) Rationalize SAR for enzyme inhibition. mdpi.com
4-methoxy-benzaldehyde oxime DNA and Protein Structures Investigate preferred binding modes. tandfonline.comresearchgate.net

Supramolecular Chemistry and Intermolecular Interactions in Solid State

Hydrogen Bonding Patterns and Networks

Hydrogen bonds are the most influential interactions governing the crystal packing of salicylaldoxime (B1680748) derivatives. These interactions involve hydroxyl and oxime functional groups, leading to the formation of robust and predictable supramolecular synthons.

In the crystal structure of the related isomer 2-hydroxy-4-methoxybenzaldehyde oxime, a prominent intramolecular O-H···N hydrogen bond is observed between the phenolic hydroxyl group and the nitrogen atom of the oxime moiety. This interaction results in the formation of a stable six-membered pseudo-ring, a common feature in salicylaldoxime derivatives.

The interplay of intermolecular hydrogen bonds leads to the formation of distinct patterns or motifs. In many oxime-containing structures, dimeric motifs are common. For instance, some salicylaldoxime derivatives are known to form R²₂(14) dimers through intermolecular O-H(oxime)···O(hydroxyl) hydrogen bonds.

However, in the case of 2-hydroxy-4-methoxybenzaldehyde oxime, the dominant intermolecular interaction is an O-H(oxime)···O(methoxy) hydrogen bond, which generates C(9) chains that propagate along the crystallographic b-axis. iucr.orgsscdt.org This chain formation is a key aspect of its crystal engineering, demonstrating how the positioning of functional groups directs the self-assembly process. While the specific motifs for 2-Hydroxy-5-methoxybenzaldehyde (B1199172) oxime may vary slightly due to the different methoxy (B1213986) position, the formation of either dimers or chains mediated by hydrogen bonds is highly probable.

Other Non-Covalent Interactions (e.g., C-H···O, C-H···π, π-π Stacking)

Beyond the dominant hydrogen bonds, weaker non-covalent interactions also contribute to the stability of the crystal lattice. These include C-H···O interactions, where a carbon-bound hydrogen atom interacts with an oxygen atom, and C-H···π interactions, involving a C-H bond and the electron cloud of an aromatic ring.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. For salicylaldoxime derivatives, red areas on the dnorm map typically highlight the classical hydrogen bonds. iucr.org

Self-Assembly Principles and Crystal Engineering

The study of the intermolecular interactions in 2-Hydroxy-5-methoxybenzaldehyde oxime and its isomers is fundamental to the field of crystal engineering. This discipline focuses on the design and synthesis of crystalline solids with desired properties, which are in turn governed by the self-assembly of molecules in the solid state.

The predictable formation of intramolecular O-H···N hydrogen bonds and intermolecular O-H···O or other hydrogen bonds demonstrates the utility of robust supramolecular synthons in designing crystal structures. By understanding how the placement of functional groups, such as the methoxy group, influences the resulting hydrogen bonding patterns and other non-covalent interactions, it is possible to anticipate and potentially control the self-assembly process and the final crystal architecture. The formation of chains in 2-hydroxy-4-methoxybenzaldehyde oxime is a clear example of how molecular design directs the supramolecular outcome. iucr.orgsscdt.org

Q & A

Basic: What are the optimal synthetic conditions for preparing 2-Hydroxy-5-methoxybenzaldehyde oxime with high purity?

Methodological Answer:
The compound is synthesized via condensation of 2-Hydroxy-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) under mild reflux conditions (60–80°C) . Purification is typically achieved via recrystallization using ethanol/water mixtures. Key parameters include:

  • Molar Ratio: 1:1.2 (aldehyde to hydroxylamine hydrochloride) to ensure complete conversion.
  • Base Selection: Pyridine neutralizes HCl byproducts, preventing side reactions.
  • Yield Optimization: Yields >85% are reported when reaction times exceed 4 hours .
    Critical Note: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to avoid over-oxidation or dimerization.

Advanced: How can conflicting data on oxime stability under varying pH conditions be resolved in experimental design?

Methodological Answer:
Contradictory reports on oxime stability often arise from differences in pH-dependent tautomerization (oxime ⇌ nitroso). To address this:

  • Controlled pH Buffers: Perform stability assays in buffered solutions (pH 2–12) at 25°C, monitoring tautomer ratios via UV-Vis spectroscopy (λmax 270 nm for oxime, 310 nm for nitroso) .
  • Kinetic Studies: Use HPLC to track degradation products over time. For example, acidic conditions (pH <4) may hydrolyze the oxime to the parent aldehyde, while alkaline conditions (pH >10) favor oxidation .
  • Computational Modeling: Validate experimental results with DFT calculations to predict tautomerization energy barriers (e.g., B3LYP/6-31G** basis set) .

Basic: What analytical techniques are recommended for confirming the structure and purity of this oxime?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for the oxime proton (N–OH) at δ 8.5–9.0 ppm and aromatic protons (δ 6.5–7.5 ppm) .
    • ¹³C NMR: Confirm the imine carbon (C=N–OH) at δ 150–155 ppm .
  • FTIR: Detect O–H (3400 cm⁻¹), C=N (1630 cm⁻¹), and aromatic C–O (1250 cm⁻¹) stretches .
  • HPLC-PDA: Use a C18 column (acetonitrile/water 60:40) to assess purity (>98%) and detect trace aldehydes or dimeric byproducts .

Advanced: What strategies mitigate side reactions during oxime derivatization (e.g., reduction to amines)?

Methodological Answer:
Reduction of the oxime to the corresponding amine (e.g., for drug metabolite studies) requires careful control:

  • Selective Reducing Agents: Use Zn/AcOH at 10–15°C to avoid over-reduction of methoxy or phenolic groups .
  • Protection/Deprotection: Protect the phenolic –OH group with acetyl chloride prior to reduction, then deprotect with NaOH/MeOH .
  • Monitoring: Track reaction progress via LC-MS to identify intermediates (e.g., hydroxylamine derivatives).

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions: Keep in airtight, amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation .
  • Handling Precautions: Use gloves and work in a fume hood to avoid skin/eye contact. The compound may release NOx vapors under acidic conditions .
  • Stability Tests: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to establish shelf-life .

Advanced: What computational approaches predict the compound’s reactivity in enzyme inhibition studies?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The oxime’s –OH and –OCH₃ groups show hydrogen bonding with active-site residues .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .
  • QSAR Models: Coralate substituent effects (e.g., –Cl or –CH₃ at position 5) with IC₅₀ values for antimicrobial activity .

Advanced: How can researchers reconcile discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Dose-Response Studies: Perform MIC assays (microbial strains) and MTT assays (cancer cell lines) under standardized conditions. For example, antifungal activity against Candida albicans is observed at 50 µg/mL, while IC₅₀ for HepG2 cells is 20 µM .
  • Mechanistic Profiling: Use transcriptomics (RNA-seq) to identify upregulated apoptosis pathways (e.g., caspase-3 activation) vs. membrane disruption in microbes .
  • Structural Analog Comparison: Compare with 5-chloro or 3-methoxy analogs to isolate substituent-specific effects .

Basic: What are the key safety considerations for in vitro toxicity testing of this compound?

Methodological Answer:

  • In Vitro Protocols: Use primary hepatocytes or HEK293 cells, exposing for 24–48 hours with concentrations ≤100 µM .
  • Cytotoxicity Markers: Measure LDH release (membrane integrity) and ROS production (DCFH-DA assay) .
  • Waste Disposal: Neutralize acidic/basic waste with 10% NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.